Chiral Purity: (R)-Enantiomer Enables Defined Stereochemical Outcome in ATR Inhibitor Synthesis Versus (S)-Enantiomer
The (R) absolute configuration at the 3-methylmorpholine stereocenter is essential for the biological activity of downstream ATR inhibitors. In the AZ20 discovery program, the (R)-enantiomer of the final compound (4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole) exhibited an ATR IC₅₀ of 5 nM, whereas the corresponding (S)-enantiomer showed substantially reduced potency (approximately 8- to 30-fold loss in cellular target engagement, inferred from Chk1 phosphorylation inhibition shifts) [1]. The commercial (R)-intermediate (CAS 1233339-72-4, purity ≥98% by HPLC) ensures that the chirality is introduced at the correct stage, avoiding a late-stage chiral separation that would reduce overall yield by an estimated 50% if racemic material were carried forward . The (S)-enantiomer is separately available as CAS 1009628-22-1 and must be explicitly excluded for ATR inhibitor programs targeting the (R)-configuration.
| Evidence Dimension | Enantiomeric identity and downstream biological potency consequence |
|---|---|
| Target Compound Data | (R)-enantiomer: ≥98% ee; downstream AZ20 ATR IC₅₀ = 5 nM |
| Comparator Or Baseline | (S)-enantiomer (CAS 1009628-22-1): ≥95% purity; downstream AZ20 (S)-enantiomer ATR IC₅₀ estimated >40 nM |
| Quantified Difference | Approximately 8-fold difference in ATR inhibition potency at the final compound level; synthetic yield penalty of ~50% if racemic intermediate used |
| Conditions | ATR immunoprecipitated from HeLa nuclear extracts; Chk1 Ser345 phosphorylation assay in HT29 cells [1] |
Why This Matters
Procuring the correct (R)-enantiomer avoids a 50% yield loss from chiral separation and ensures the final inhibitor achieves the published single-digit nanomolar potency required for in vivo proof-of-concept studies.
- [1] Foote KM, Blades K, Cronin A, et al. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. J Med Chem. 2013;56(5):2125-2138. View Source
